molecular formula C5H2Cl2N2O2S2 B066414 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 194086-61-8

3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B066414
CAS No.: 194086-61-8
M. Wt: 257.1 g/mol
InChI Key: NZHOYUFGQJNYSD-UHFFFAOYSA-N
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Description

3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines It is characterized by the presence of a thieno ring fused to a thiadiazine ring, with chlorine atoms at the 3 and 6 positions and a dioxide group at the 1,1 positions

Preparation Methods

The synthesis of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 6-chloro-2,3-dichlorothiophene with appropriate reagents under controlled conditions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: Reduction of the dioxide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound .

Scientific Research Applications

3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide can be compared with other thiadiazine derivatives, such as:

    1,2,4-Benzothiadiazine 1,1-dioxide: This compound has similar structural features but differs in the position of the sulfur and nitrogen atoms.

    3,6-Dichloro-1,2,4-thiadiazine 1,1-dioxide: This compound lacks the thieno ring but shares the chlorine and dioxide groups.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3,6-dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2S2/c6-3-1-2-4(12-3)13(10,11)9-5(7)8-2/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHOYUFGQJNYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NC(=NS2(=O)=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (10.75 g, 0.045 mol) in phosphorus oxychloride (100 ml) was cooled on an ice bath and dry pyridine (7.3 ml, 0.09 mol) was added dropwise at such a rate that the temperature did not exceed 10° C. The mixture was then heated at 95°-100° C. for 16 h, and cooled to room temperature. A yellow precipitate was removed by filtration, and the filtrate was concentrated in vacuo. To the residue was added 200 g of ice, and the resulting mixture was stirred for 1 h, and filtered. The isolated solid was dissolved in saturated aqueous sodium hydrogen carbonate (100 ml), and filtered to remove a small amount of insoluble material. After treatment with decolorising charcoal the filtrate was adjusted to pH 2 with 4M hydrochloric acid and the precipitate that formed was filtered, washed with water and dried to yield 5.55 g (48%) of the title compound; mp >240° C. decomp.
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide

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